molecular formula C22H18ClNO3 B298908 N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Cat. No. B298908
M. Wt: 379.8 g/mol
InChI Key: SZZOPUFXBBUKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, commonly known as CPOB, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). CPOB has been extensively studied for its potential applications in various fields, including cancer research, reproductive biology, and neuroprotection.

Scientific Research Applications

CPOB has been extensively studied for its potential applications in various fields of research. In cancer research, CPOB has been shown to inhibit the growth of breast cancer cells by selectively targeting estrogen receptors (ERs). CPOB has also been shown to induce apoptosis in prostate cancer cells by inhibiting the activity of the androgen receptor. In reproductive biology, CPOB has been shown to enhance the fertility of female mice by regulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In neuroprotection, CPOB has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Mechanism of Action

CPOB exerts its effects by selectively binding to ERs and modulating their activity. CPOB has been shown to act as an agonist or antagonist depending on the tissue and cell type. In breast cancer cells, CPOB acts as an antagonist by blocking the binding of estrogen to ERs, thereby inhibiting cell proliferation. In prostate cancer cells, CPOB acts as an agonist by activating ERs and inhibiting the activity of the androgen receptor. In reproductive biology, CPOB acts as an agonist by stimulating the synthesis and secretion of LH and FSH, thereby enhancing fertility. In neuroprotection, CPOB acts as an agonist by activating ERs and reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
CPOB has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In breast cancer cells, CPOB inhibits cell proliferation and induces apoptosis by blocking the binding of estrogen to ERs. In prostate cancer cells, CPOB inhibits the activity of the androgen receptor and induces apoptosis. In reproductive biology, CPOB enhances fertility by stimulating the synthesis and secretion of LH and FSH. In neuroprotection, CPOB improves cognitive function and reduces neuronal damage by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CPOB has several advantages for lab experiments, including its high potency and selectivity for ERs, its ability to cross the blood-brain barrier, and its potential for use in various fields of research. However, CPOB also has some limitations, including its relatively high cost, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on CPOB, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as metabolic disorders and cardiovascular disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of CPOB could potentially reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, CPOB is a synthetic compound with potential applications in various fields of research, including cancer research, reproductive biology, and neuroprotection. CPOB exerts its effects by selectively binding to ERs and modulating their activity, and has several advantages and limitations for lab experiments. Future research on CPOB could potentially lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

CPOB can be synthesized using a multi-step process involving the reaction of 3-chlorobenzaldehyde with 4-phenoxybenzeneboronic acid, followed by the coupling of the resulting intermediate with 4-oxo-4-(4-phenoxyphenyl)butanoic acid. The final product is obtained after purification and characterization using spectroscopic techniques such as NMR and mass spectrometry.

properties

Product Name

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

InChI

InChI=1S/C22H18ClNO3/c23-17-5-4-6-18(15-17)24-22(26)14-13-21(25)16-9-11-20(12-10-16)27-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,24,26)

InChI Key

SZZOPUFXBBUKHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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